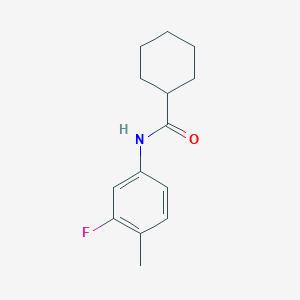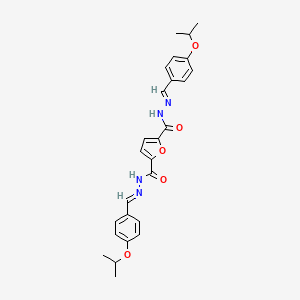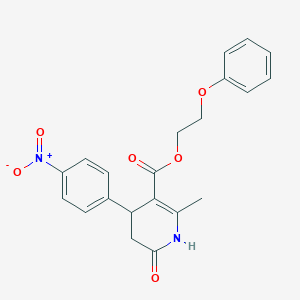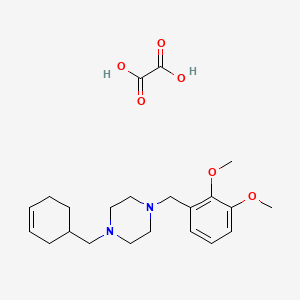
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide
説明
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cyclohexanecarboxamide and has a fluorine atom attached to the phenyl ring. FMe-CAM has been synthesized using various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide involves its interaction with certain ion channels in the brain, including the GABA-A receptor. This compound acts as a positive allosteric modulator of the GABA-A receptor, which leads to an increase in the activity of the receptor. This increased activity leads to a reduction in the severity of seizures and has potential applications in the treatment of epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. The compound has been shown to increase the activity of the GABA-A receptor, leading to a reduction in the severity of seizures. This compound has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, this compound has been shown to have potential applications in the treatment of pain and inflammation.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be produced in high yields. This compound is also relatively stable and can be stored for extended periods of time. However, there are limitations to the use of this compound in lab experiments. The compound has a relatively short half-life and may require frequent administration in in vivo experiments. Additionally, this compound has a narrow therapeutic window and may have toxic effects at higher doses.
将来の方向性
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the potential applications of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on ion channels in the brain.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to a reduction in the severity of seizures and has potential applications in the treatment of epilepsy.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCISYJAAFKNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B4685251.png)
![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)

![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4685280.png)
![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)

![(3-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4685295.png)
![2-{4-[(allylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4685300.png)
![N-cyclohexyl-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B4685302.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4685347.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methoxyphenyl)butanamide](/img/structure/B4685355.png)
